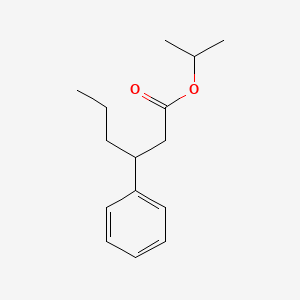
Propan-2-yl 3-phenylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 3-phenylhexanoate is an organic ester compound that features a propan-2-yl group attached to a 3-phenylhexanoate moiety Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries
准备方法
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylhexanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
化学反应分析
Types of Reactions
Propan-2-yl 3-phenylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-phenylhexanoic acid and isopropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acidic or basic catalysts with different alcohols.
Major Products
Hydrolysis: 3-phenylhexanoic acid and isopropanol.
Reduction: 3-phenylhexanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Propan-2-yl 3-phenylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of Propan-2-yl 3-phenylhexanoate in biological systems involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases to release the active 3-phenylhexanoic acid, which may interact with various enzymes and receptors in the body. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Propan-2-yl 3-(1H-indol-3-yl)propanoate: Another ester with a similar structure but different aromatic group.
Phenylacetone: A compound with a phenyl group and a ketone functional group.
2-Phenyl-2-propanol: An alcohol with a phenyl group and a propanol moiety.
Uniqueness
Propan-2-yl 3-phenylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a propan-2-yl group and a 3-phenylhexanoate moiety makes it particularly interesting for applications in organic synthesis and potential therapeutic uses.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
propan-2-yl 3-phenylhexanoate |
InChI |
InChI=1S/C15H22O2/c1-4-8-14(11-15(16)17-12(2)3)13-9-6-5-7-10-13/h5-7,9-10,12,14H,4,8,11H2,1-3H3 |
InChI 键 |
GXPREZSLTLCPSE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC(=O)OC(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



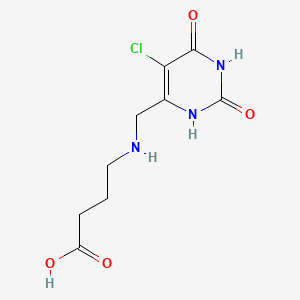
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
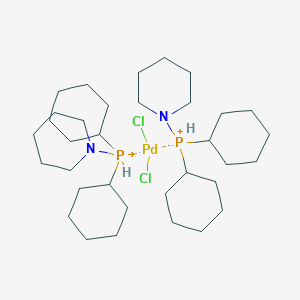
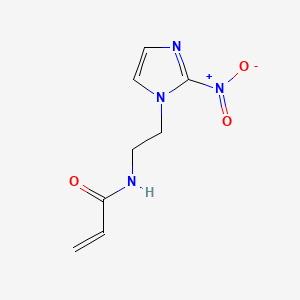
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
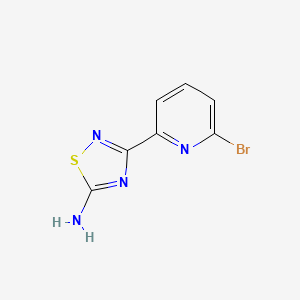
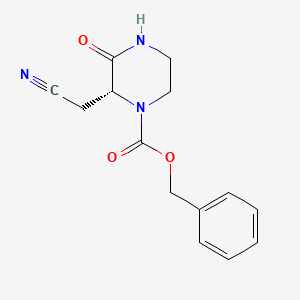

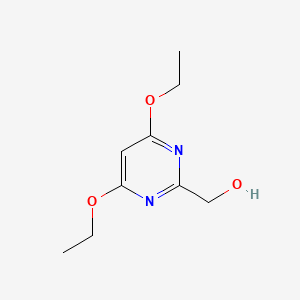
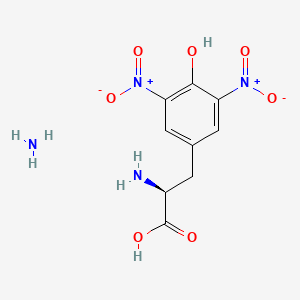
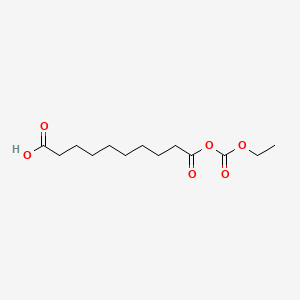
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

